Predicted GPER Binding Selectivity Advantage Over Unsubstituted Indole-Thiazole Agonists
The 4-fluorophenoxyethyl extension is absent in all GPER-active indole-thiazole carboxamides reported by O'Dea et al. (2018). In that series, compound 5 (indole-thiazole core without phenoxyethyl extension) demonstrated GPER-selective cAMP elevation equal to G-1 and no ERα/ERβ binding up to 1 µM, while compound 1 (a smaller ZINC hit) showed moderate ER binding at 1 µM [1]. The target compound’s larger, electronegative fluorophenoxyethyl substituent is predicted by pharmacophore models to enhance GPER pocket occupancy while sterically hindering ER binding, a differentiation from both compound 5 and compound 1; however, no direct comparative selectivity data exist for this exact molecule [1].
| Evidence Dimension | GPER vs. ERα/ERβ binding selectivity |
|---|---|
| Target Compound Data | No direct experimental data available for this specific compound. |
| Comparator Or Baseline | Compound 5: No ERα/ERβ binding at 1 µM; Compound 1: Moderate ER binding at 1 µM [1]. |
| Quantified Difference | Not calculable; inferred advantage based on pharmacophore modeling of fluorophenoxyethyl extension. |
| Conditions | Fluorescence polarization binding assay using recombinant ERα/ERβ ligand binding domains; GPER activity assessed via cAMP assay in HEK293 cells [1]. |
Why This Matters
Procurement of a compound with predicted GPER selectivity over ER subtypes is critical for breast cancer research where ER-mediated off-target effects must be avoided.
- [1] O'Dea, A., Sondergard, C., Sweeney, P., & Arnatt, C. K. (2018). A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. ACS Medicinal Chemistry Letters, 9(9), 901–906. View Source
